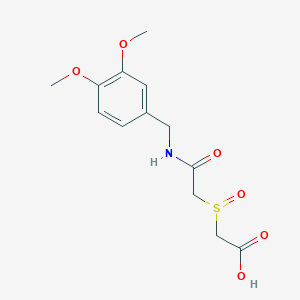

2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is a complex organic compound that features a sulfinyl group, an amino group, and a dimethoxybenzyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then subjected to sulfoxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting protein structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dimethoxybenzamide: Shares the dimethoxybenzyl moiety but lacks the sulfinyl and acetic acid groups.

3,4-Dimethoxybenzoic acid: Similar aromatic structure but different functional groups.

N-(3,4-Dimethoxybenzyl)acetamide: Contains the dimethoxybenzyl and amide groups but lacks the sulfinyl group.

Uniqueness

2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid is a compound of interest due to its potential therapeutic applications, particularly in the context of metabolic disorders and cancer. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Chemical Structure and Properties

The chemical formula for this compound is C13H17NO6S. The structure comprises a sulfinyl group attached to an acetic acid moiety, with a dimethoxybenzylamine substituent that may influence its biological interactions.

Research indicates that compounds similar to this compound can exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This is significant in the context of diabetes, where ER stress contributes to β-cell dysfunction and apoptosis. The compound's ability to modulate cellular stress responses may enhance β-cell viability and function.

Biological Activity and Efficacy

Recent studies have shown that derivatives of this compound can significantly improve cell viability under stress conditions. For example, a related compound demonstrated maximum activity at 100% with an EC50 value of 0.1±0.01μM, indicating potent protective effects against ER stress-induced cell death .

Table 1: Biological Activity Data

| Compound | Maximal Activity (%) | EC50 (μM) | Remarks |

|---|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 | Excellent β-cell protection |

| 5a | 45 | 18.6 ± 4 | Moderate activity |

| 5b | 16 | N/A | Minimal activity |

Case Studies

- Pancreatic β-cell Protection : A study explored the effects of various analogs on INS-1 cells subjected to tunicamycin (Tm), a known ER stress inducer. The compound WO5m showed remarkable protective effects, significantly enhancing cell viability compared to controls .

- Hypoglycemic Effects : In another investigation, compounds structurally related to the target molecule were evaluated for their hypoglycemic properties. They demonstrated potential in managing hyperglycemia by improving insulin sensitivity and enhancing glucose uptake in peripheral tissues .

Safety Profile

The safety and toxicity profiles of similar compounds have been evaluated in preclinical studies. While specific data on the target compound is limited, related analogs have shown favorable safety margins with no significant adverse effects reported at therapeutic doses.

Eigenschaften

IUPAC Name |

2-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]sulfinylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S/c1-19-10-4-3-9(5-11(10)20-2)6-14-12(15)7-21(18)8-13(16)17/h3-5H,6-8H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONGEKDSFSXCHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CS(=O)CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.